N-(5-chloro-2,4-dimethoxyphenyl)glycinamide
Description
N-(5-chloro-2,4-dimethoxyphenyl)glycinamide is a chemical compound characterized by the presence of a chloro-substituted phenyl ring with two methoxy groups and a glycinamide moiety
Properties
Molecular Formula |
C10H13ClN2O3 |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-amino-N-(5-chloro-2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-8-4-9(16-2)7(3-6(8)11)13-10(14)5-12/h3-4H,5,12H2,1-2H3,(H,13,14) |
InChI Key |
WQIKJWXBAUJAPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)glycinamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)glycinamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-chloro-2,4-dimethoxyphenyl)glycinamide exerts its effects is dependent on its interaction with molecular targets. For instance, it may act as an allosteric modulator of specific receptors or enzymes, altering their activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,4-dimethoxyphenyl)glutaramic acid
- N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea
- N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylacetamide
Uniqueness
N-(5-chloro-2,4-dimethoxyphenyl)glycinamide is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
